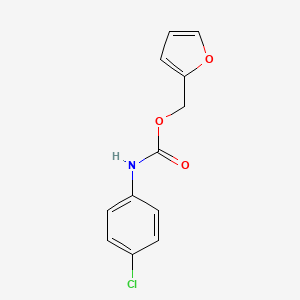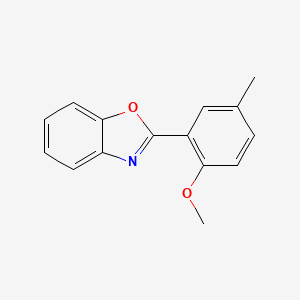
N-1,3-benzodioxol-5-yl-3-(2-methoxybenzoyl)-1-piperidinecarboxamide
Vue d'ensemble
Description
N-1,3-benzodioxol-5-yl-3-(2-methoxybenzoyl)-1-piperidinecarboxamide, also known as MDPT, is a novel psychoactive substance that belongs to the class of designer drugs. It has gained popularity in recent years due to its potent effects on the central nervous system. MDPT is a synthetic compound that is structurally similar to other psychoactive substances such as MDPV and cathinones.
Mécanisme D'action
N-1,3-benzodioxol-5-yl-3-(2-methoxybenzoyl)-1-piperidinecarboxamide acts on the central nervous system by inhibiting the reuptake of dopamine and norepinephrine. This leads to an increase in the concentration of these neurotransmitters in the synaptic cleft, resulting in increased stimulation of the postsynaptic receptors. N-1,3-benzodioxol-5-yl-3-(2-methoxybenzoyl)-1-piperidinecarboxamide also increases the release of dopamine and norepinephrine in the brain, leading to increased locomotor activity and rewarding effects.
Biochemical and Physiological Effects:
N-1,3-benzodioxol-5-yl-3-(2-methoxybenzoyl)-1-piperidinecarboxamide has been shown to have various biochemical and physiological effects on the body. It increases the release of dopamine and norepinephrine in the brain, leading to increased locomotor activity and rewarding effects. N-1,3-benzodioxol-5-yl-3-(2-methoxybenzoyl)-1-piperidinecarboxamide also increases heart rate, blood pressure, and body temperature. It can cause vasoconstriction and respiratory depression at high doses.
Avantages Et Limitations Des Expériences En Laboratoire
N-1,3-benzodioxol-5-yl-3-(2-methoxybenzoyl)-1-piperidinecarboxamide has several advantages and limitations for lab experiments. It is a potent dopamine reuptake inhibitor and norepinephrine reuptake inhibitor, making it useful for studying the effects of these neurotransmitters on the central nervous system. However, due to its potent effects, it can be difficult to control the dosage and can cause adverse effects at high doses.
Orientations Futures
There are several future directions for the study of N-1,3-benzodioxol-5-yl-3-(2-methoxybenzoyl)-1-piperidinecarboxamide. One area of research could be to investigate the long-term effects of N-1,3-benzodioxol-5-yl-3-(2-methoxybenzoyl)-1-piperidinecarboxamide on the central nervous system. Another area of research could be to study the effects of N-1,3-benzodioxol-5-yl-3-(2-methoxybenzoyl)-1-piperidinecarboxamide in combination with other psychoactive substances. Additionally, research could be done to develop new analogs of N-1,3-benzodioxol-5-yl-3-(2-methoxybenzoyl)-1-piperidinecarboxamide with improved pharmacological properties.
Applications De Recherche Scientifique
N-1,3-benzodioxol-5-yl-3-(2-methoxybenzoyl)-1-piperidinecarboxamide has been used in various scientific research studies to investigate its effects on the central nervous system. It has been found to act as a potent dopamine reuptake inhibitor and norepinephrine reuptake inhibitor. N-1,3-benzodioxol-5-yl-3-(2-methoxybenzoyl)-1-piperidinecarboxamide has also been shown to increase the release of dopamine and norepinephrine in the brain, leading to increased locomotor activity and rewarding effects.
Propriétés
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-3-(2-methoxybenzoyl)piperidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O5/c1-26-17-7-3-2-6-16(17)20(24)14-5-4-10-23(12-14)21(25)22-15-8-9-18-19(11-15)28-13-27-18/h2-3,6-9,11,14H,4-5,10,12-13H2,1H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLHZQSCKVSRNHQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)C2CCCN(C2)C(=O)NC3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-1,3-benzodioxol-5-yl-3-(2-methoxybenzoyl)-1-piperidinecarboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-phenylacrylaldehyde [4-(4-chlorophenyl)-1,3-thiazol-2-yl]hydrazone](/img/structure/B3849842.png)


![1-(4-methylphenyl)ethanone [4-(4-methylphenyl)-1,3-thiazol-2-yl]hydrazone](/img/structure/B3849871.png)
![1-(4-tert-butylphenyl)ethanone [4-(4-methylphenyl)-1,3-thiazol-2-yl]hydrazone](/img/structure/B3849876.png)


![1-(2-methoxy-5-{[4-(2-methoxyethyl)-1-piperazinyl]methyl}phenoxy)-3-(1-piperidinyl)-2-propanol](/img/structure/B3849902.png)
![1-[2-(4-chlorophenyl)ethyl]-N-methyl-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B3849913.png)
![1-[3-(2-methylphenyl)-3-phenylpropanoyl]-4-(1-pyrrolidinyl)piperidine](/img/structure/B3849922.png)



![2-[(2,5-dimethylbenzyl)(methyl)amino]-1-phenylethanol](/img/structure/B3849939.png)